![molecular formula C9H13ClN4 B2904432 4-氯-2-(4-甲基哌嗪-1-基)嘧啶 CAS No. 700803-93-6](/img/structure/B2904432.png)
4-氯-2-(4-甲基哌嗪-1-基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine, or CMPP, is a small organic molecule with a wide range of applications in scientific research. CMPP has been used extensively in the fields of biochemistry, physiology, and drug design, due to its ability to interact with a variety of biological molecules. CMPP has also been used to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of these drugs.
科学研究应用
1. 嘧啶衍生物的合成
嘧啶衍生物使用有机锂试剂合成,4-氯-2-(4-甲基哌嗪-1-基)嘧啶是这些反应中的关键中间体。这个过程具有高度的区域选择性,有利于形成 C-4 取代产物,这在药物化学和药物设计中至关重要 (Abdou, 2006)。
2. 组胺受体的配体合成
在组胺 H4 受体配体的研究中,已经合成了 4-氯-2-(4-甲基哌嗪-1-基)嘧啶衍生物。这些化合物在体外和体内模型中都显示出作为抗炎剂和疼痛管理的潜力,证明了 H4R 拮抗剂在这些领域的潜力 (Altenbach et al., 2008)。
3. 抗肿瘤活性
一系列 4,5-二氢-1H-硫代色烯并[4,3-d]嘧啶衍生物,包括具有 4-氯-2-(4-甲基哌嗪-1-基)嘧啶的衍生物,已被开发并显示出对人癌细胞系(例如 A549 和 H460)具有显着的抗肿瘤活性。这突出了这些化合物在癌症治疗中的潜力 (Guo et al., 2012)。
4. 缺血性脑保护
BW619C89 是 4-氯-2-(4-甲基哌嗪-1-基)嘧啶的衍生物,已在局部或全身性脑缺血后的大鼠中评估其脑保护作用。该化合物已显示出减少皮质梗死体积和改善神经功能缺损的有效性,表明其在治疗缺血性脑损伤方面的潜力 (Smith et al., 1993)。
5. VEGFR3 抑制剂的开发
噻吩并[2,3-d]嘧啶衍生物,包括具有 4-氯-2-(4-甲基哌嗪-1-基)嘧啶的衍生物,已被开发为选择性血管内皮生长因子受体 3 (VEGFR3) 抑制剂。这些化合物对转移性乳腺癌特别有效,它们通过抑制 VEGFR3 信号通路来抑制癌细胞的增殖和迁移 (Li et al., 2021)。
作用机制
Target of Action
The primary target of 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine is the serotonin (5-HT) receptor sites . The compound’s interaction with these receptors is believed to be enhanced by the hydrophobic character of the substituents in the 4-position of the pyrimidine ring .
Mode of Action
4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine interacts with its targets through a nucleophilic aromatic substitution (SNAr) reaction . This interaction is highly regioselective, favoring the formation of C-4 substituted products . The ligand’s interaction with an anionic side chain of the 5-HT receptor site neutralizes the positive charge on the ligand bound to the receptor .
Biochemical Pathways
The compound affects the biochemical pathways related to the serotonin (5-HT) receptor sites . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity .
Pharmacokinetics
The compound’smolecular weight is 212.68 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of C-4 substituted products . This interaction is believed to enhance the binding affinity with the serotonin (5-HT) receptor sites , potentially leading to changes in cellular signaling and function.
属性
IUPAC Name |
4-chloro-2-(4-methylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWHXNPWXUXKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。